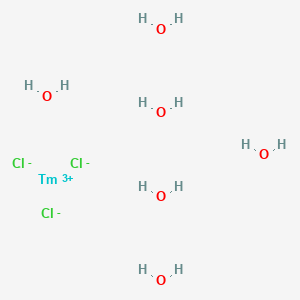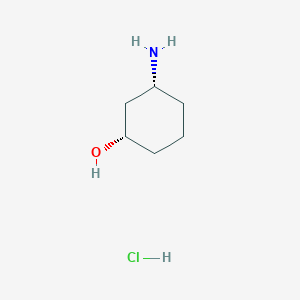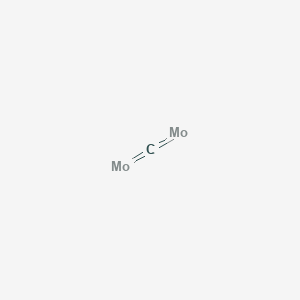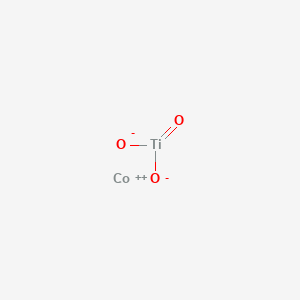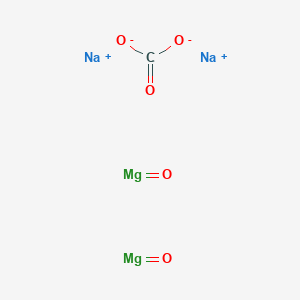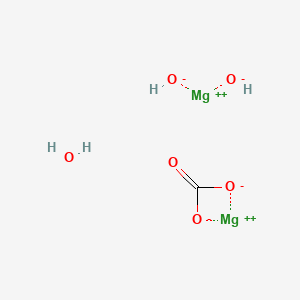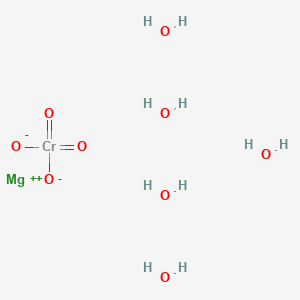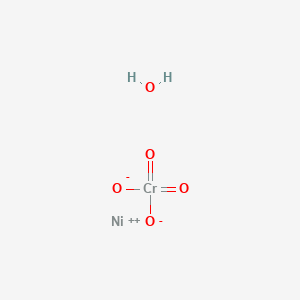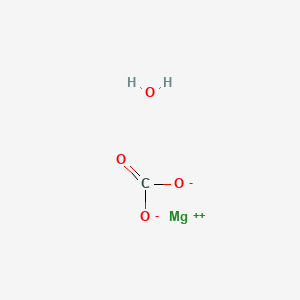
Magnesium carbonate hydrate
Descripción general
Descripción
Magnesium carbonate hydrate, also known as magnesia alba, is an inorganic salt that appears as a colorless or white solid . It exists in several hydrated and basic forms as minerals . The most common forms are the anhydrous salt called magnesite (MgCO3), and the di, tri, and pentahydrates known as barringtonite (MgCO3·2H2O), nesquehonite (MgCO3·3H2O), and lansfordite (MgCO3·5H2O), respectively .
Synthesis Analysis
This compound can be synthesized from natural talc without using any organic additives by carefully adjusting the reaction temperature and time during the talc carbonation process . At lower temperatures, this compound tends to display needle-like morphology. With the increase of the carbonation temperature, the sheet-like crystallites become the preferred morphology .
Molecular Structure Analysis
The crystal structure of this compound consists of edge-linked isolated pairs of Mg(CO3)(H2O)4 octahedra and non-coordinating water molecules . The recorded X-ray diffraction pattern and the Raman spectra confirmed the formation of a new phase and its transformation to magnesium carbonate trihydrate (MgCO3 3H2O) at room temperature .
Chemical Reactions Analysis
Upon heating, hydrated magnesium carbonates (HMCs) undergo a continuous sequence of decomposition reactions . The thermal decomposition of various commercially produced HMCs has been investigated to highlight their differences and provide insight into their compositions .
Physical And Chemical Properties Analysis
Magnesium carbonate is generally recognized as a white, solid compound that is insoluble in water but readily dissolves in acids . It exists in a crystalline solid state at room temperature and pressure . Its molecular weight is approximately 84.31 g/mol .
Aplicaciones Científicas De Investigación
Geotechnical Well Construction : Magnesia blended with Portland cement enhances its use in geotechnical well constructions. Incorporating magnesia can mitigate micro-annulus issues and increase shear bonding strength at cementing interfaces. This is significant for carbon dioxide geological sequestration well integrity due to the denser in-situ porous matrix and stable carbon fixation features of magnesium carbonate (Chen, Elkatatny, Murtaza, & Mahmoud, 2021).
Amorphous Magnesium Carbonates : Research on amorphous magnesium carbonates, like hydrated amorphous magnesium carbonate (MgCO3·3D2O), is significant for applications in carbon storage and biomineralization. The atomic structure of hydrated AMC indicates a heterogeneous distribution due to Mg2+/CO32--rich regions interspersed with water molecules (White et al., 2014).
Magnesium-Based Cements : Magnesium carbonate, in various forms, is used in specialized applications such as precast construction, road repair, and nuclear waste immobilization. However, due to cost and technical limitations, they are not suitable for large-scale replacement of Portland cement in civil engineering (Walling & Provis, 2016).
Hydration and Carbonation Mechanisms : The hydration of magnesium carbonate hydrates, especially at varying temperatures and pH levels, influences their compositions and morphologies. These transformations are significant for applications involving thermal energy storage and heating designs (Zhang et al., 2006).
Thermal Energy Storage : Magnesium carbonate hydrates mixed with silica gel show potential in thermal energy storage applications, especially for heating in small houses or larger buildings. The system's ability to use both low and high relative humidity air for hydration makes it versatile for different environmental conditions (Erlund & Zevenhoven, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of magnesium cements, including magnesium carbonate hydrate, might be a promising solution to ease global warming concerns . As a rapid hardening cement, magnesium cements can be characterized as low-carbon due to their lower embodied energy and carbon storage ability during service . The design and synthesis of this compound with well-controlled morphology are very important for future research and development .
Propiedades
IUPAC Name |
magnesium;carbonate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.Mg.H2O/c2-1(3)4;;/h(H2,2,3,4);;1H2/q;+2;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHCLAKJJGMPSW-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)([O-])[O-].O.[Mg+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH2MgO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937037 | |
| Record name | Magnesium carbonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17968-26-2, 23389-33-5, 16509-24-3, 97660-38-3 | |
| Record name | Magnesium carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017968262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium Carbonate [USAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023389335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium carbonate--water (1/1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30937037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carbonic acid, magnesium salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.097.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MAGNESIUM CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0E53J927NA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E,4E)-5-[(1R,7R,8S,9S)-7-acetyloxy-4,9-dimethyl-11-oxo-10-oxatricyclo[6.3.2.01,7]tridec-3-en-9-yl]-2-methylpenta-2,4-dienoic acid](/img/structure/B8022942.png)
